N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound features a hydroxy-phenylpropyl group attached to a benzenesulfonamide moiety, with a trifluoromethyl group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under elevated temperatures and pressures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the trifluoromethyl group with other nucleophiles.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl group may facilitate binding to active sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The sulfonamide moiety is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-phenylpropyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its stability and biological activity.
4-(trifluoromethyl)benzenesulfonamide: Lacks the hydroxy-phenylpropyl group, which may reduce its specificity and binding affinity.
N-(3-hydroxy-3-phenylpropyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties and reactivity.
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the hydroxy-phenylpropyl group and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16F3NO3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H16F3NO3S/c17-16(18,19)13-6-8-14(9-7-13)24(22,23)20-11-10-15(21)12-4-2-1-3-5-12/h1-9,15,20-21H,10-11H2 |
InChI Key |
KPBTYUVLLCNBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.